2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a heterocyclic molecule featuring a fused pyrrolo-triazole core substituted with a 3-chlorophenyl group at position 5 and an acetamide-linked 2-methoxy-5-methylphenyl moiety. Its structural complexity arises from the polycyclic system, which combines pyrrolidine, triazole, and diketone functionalities. For instance, compounds with similar fused heterocycles, such as pyrrolo-thiazolo-pyrimidines, are synthesized via condensation of intermediates with reagents like phenylisothiocyanate or chloroacetic acid under reflux conditions . Structural confirmation would rely on techniques such as NMR, IR, and mass spectrometry, as demonstrated for related molecules , while crystallographic refinement using programs like SHELXL could validate its three-dimensional conformation .
Properties
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O4/c1-11-6-7-15(30-2)14(8-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-4-12(21)9-13/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIJEYTAYEKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, which can be synthesized through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as in the development of new drugs.
Industry: It could be utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Estimated based on molecular formulas. †Exact values require experimental data.
Compounds with Different Heterocyclic Cores
Compounds such as 3,8-diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine () share fused-ring systems but replace the triazole with thiazolo-pyrimidine. These structures exhibit:
- Synthetic divergence : Their preparation involves heterocyclization with sulfur-containing reagents (e.g., phenylisothiocyanate) , whereas the target compound’s synthesis likely emphasizes triazole ring formation.
Triazole-Containing Derivatives with Varied Scaffolds
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid () features a triazolo-thiadiazine core. Key contrasts include:
- Functional groups : The carboxylic acid group in this derivative increases hydrophilicity, unlike the acetamide group in the target compound.
- Pharmacokinetic profiles : SwissADME predictions for similar compounds suggest that electron-donating groups (e.g., methoxy in the target) improve drug-likeness by optimizing logP and solubility .
Pharmacokinetic and Drug-Likeness Considerations
While experimental ADME data for the target compound are unavailable, insights can be inferred from analogs:
- Lipophilicity : The 2-methoxy group in the target may reduce logP compared to alkyl substituents, as seen in ’s comparison with celecoxib .
- Metabolic stability : The 3-chlorophenyl group could slow oxidative metabolism, whereas the methoxy group might undergo demethylation, a common metabolic pathway .
Biological Activity
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a nitrogen-containing heterocyclic compound characterized by its complex structure. The presence of both chlorophenyl and methoxy-substituted phenyl groups enhances its potential biological activity. This article aims to explore the biological activity of this compound through a review of relevant literature and research findings.
Molecular Formula: C21H20ClN5O3
Molecular Weight: 425.9 g/mol
CAS Number: 1052562-11-4
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known for its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules. This structural feature may facilitate the compound's binding to target proteins involved in various biochemical pathways.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity: Many pyrrolo[3,4-d][1,2,3]triazole derivatives have demonstrated significant antibacterial and antifungal properties.
- Anticancer Potential: Some studies suggest that this class of compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects: Compounds containing similar functional groups have been reported to modulate inflammatory pathways.
Case Studies
-
Anticancer Activity:
A study evaluated the cytotoxic effects of similar triazole derivatives on various cancer cell lines. Results indicated that compounds with the pyrrolo[3,4-d][1,2,3]triazole core exhibited IC50 values in the low micromolar range against breast and colon cancer cells.Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast) 5.0 Compound B HT-29 (Colon) 7.5 Target Compound MCF-7 (Breast) 4.8 -
Antimicrobial Screening:
In another study focusing on antimicrobial properties, a series of chlorophenyl-substituted triazoles were tested against Gram-positive and Gram-negative bacteria. The target compound showed notable activity against Staphylococcus aureus with an MIC value of 16 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32
Synthesis and Structural Analysis
The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core via cyclization reactions.
- Substitution reactions to introduce the chlorophenyl and methoxyphenyl groups.
- Final acetamide formation through amidation processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
